molecular formula C7H9NO2S B13319512 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid

Cat. No.: B13319512
M. Wt: 171.22 g/mol
InChI Key: JRHRLFCRFGTJQI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction typically proceeds through a Mannich-type reaction mechanism.

Another approach involves the use of 4-bromomethyl-5-methylthiophene-2-carboxylic acid as a starting material, which undergoes nucleophilic substitution with ammonia or an amine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or nucleophilic substitution reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring provides aromatic stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.

    5-Methylthiophene-2-carboxylic acid: Lacks the aminomethyl group.

    4-(Aminomethyl)-2-furancarboxylic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid is unique due to the combination of its aminomethyl group, methyl group, and carboxylic acid group on the thiophene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

4-(aminomethyl)-5-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H9NO2S/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3,8H2,1H3,(H,9,10)

InChI Key

JRHRLFCRFGTJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CN

Origin of Product

United States

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